An In-depth Technical Guide to 5-(3-(Trifluoromethoxy)phenyl)picolinic Acid
An In-depth Technical Guide to 5-(3-(Trifluoromethoxy)phenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-(Trifluoromethoxy)phenyl)picolinic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethoxy (-OCF3) group onto the phenyl ring and its linkage to a picolinic acid scaffold suggests a molecule with unique electronic and physiological properties. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Picolinic acid and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticonvulsant effects[1][2].
Physicochemical Properties and Characterization
The properties of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid can be inferred from its constituent moieties.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C13H8F3NO3 | Based on chemical structure |
| Molecular Weight | 283.20 g/mol | Based on chemical structure |
| Appearance | White to off-white crystalline solid | Typical for small aromatic carboxylic acids |
| Melting Point | 89-95 °C (estimated) | Similar to related boronic acid precursors[3] |
| Acidity (pKa) | Lower than unsubstituted phenylboronic acid | The electron-withdrawing nature of the -OCF3 group increases acidity[4] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols | Enhanced by the trifluoromethoxy group[3] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: Aromatic carbons would be in the 120-150 ppm range. The carbonyl carbon of the carboxylic acid would be observed around 165-175 ppm. The carbon of the trifluoromethoxy group would show a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the -OCF3 group would be present.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 284.05.
Synthesis of 5-(3-(Trifluoromethoxy)phenyl)picolinic Acid
The most direct and efficient method for the synthesis of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid[5][6].
Proposed Synthetic Pathway:
The synthesis involves the coupling of a 5-halopicolinic acid derivative (such as methyl 5-bromopicolinate) with 3-(trifluoromethoxy)phenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of the intermediate ester.
Materials:
-
Methyl 5-bromopicolinate
-
3-(Trifluoromethoxy)phenylboronic acid (CAS: 179113-90-7)[3][7]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 5-bromopicolinate (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 5-(3-(trifluoromethoxy)phenyl)picolinate.
Experimental Protocol: Ester Hydrolysis
Materials:
-
Methyl 5-(3-(trifluoromethoxy)phenyl)picolinate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the methyl ester in a mixture of THF and water.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Quench the reaction and acidify the mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(3-(trifluoromethoxy)phenyl)picolinic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 5-(3-(trifluoromethoxy)phenyl)picolinic acid make it an attractive candidate for various applications.
Medicinal Chemistry
-
Scaffold for Novel Therapeutics: Picolinic acid derivatives are known to possess a broad range of pharmacological activities[1]. The introduction of the 3-(trifluoromethoxy)phenyl group can enhance drug-like properties.
-
Anticonvulsant Agents: Structurally related picolinic acid amides have shown potent anticonvulsant activity[2]. This suggests that derivatives of the title compound could be explored for the treatment of neurological disorders.
-
Anti-inflammatory and Analgesic Properties: Picolinic acid itself has been reported to have anti-inflammatory and analgesic effects[1]. The lipophilicity and metabolic stability conferred by the -OCF3 group could lead to compounds with improved pharmacokinetic profiles.
-
Antimicrobial Agents: Certain picolinic acid derivatives have demonstrated antibacterial and antifungal properties[1]. The title compound could serve as a starting point for the development of new antimicrobial agents.
Materials Science
-
Ligand for Metal Complexes: The picolinic acid moiety can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes could have applications in catalysis or as functional materials.
-
Building Block for Organic Electronics: Fluorinated aromatic compounds are of interest in the development of organic electronic materials due to their unique electronic properties and stability.
Conclusion
5-(3-(Trifluoromethoxy)phenyl)picolinic acid represents a promising, albeit currently under-documented, chemical entity. This guide provides a robust framework for its synthesis via the reliable Suzuki-Miyaura coupling and offers scientifically grounded predictions of its properties and potential applications. The combination of the biologically active picolinic acid core with the pharmacokinetically favorable trifluoromethoxy group makes this compound and its derivatives compelling targets for future research and development in both medicinal chemistry and materials science.
References
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2011. [Link]
-
6-(3-(Trifluoromethyl)phenyl)picolinic acid | 887982-06-1. Accel Scientific. [Link]
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Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025). International Journal of Innovative Research in Technology. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6689. [Link]
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Suzuki reaction. Wikipedia. [Link]
- Picolinic acid derivatives and their use as intermediates. (2020).
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). Protein and Peptide Letters, 12(7), 701-704. [Link]
- 5-substituted picolinic acid compounds and their method of use. (2001).
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). Molecules, 26(24), 7508. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2014). Chemistry Central Journal, 8, 59. [Link]
-
Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). Molecules, 25(9), 2038. [Link]
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Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). ScienceRise: Pharmaceutical Science. [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. (3-(Trifluoromethoxy)phenyl)boronic acid | 179113-90-7 [sigmaaldrich.com]
